4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane
Description
4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane is a spirocyclic boronic ester characterized by a bicyclic spiro[5.5]undecene framework fused to a 1,3,2-dioxaborolane ring. This structural motif imparts unique steric and electronic properties, differentiating it from conventional pinacol boronate esters. The spirocyclic architecture enhances stability against hydrolysis and oxidative degradation while offering steric control in cross-coupling reactions . Applications span asymmetric catalysis, materials science, and medicinal chemistry, where its rigid geometry and tunable reactivity are advantageous.
Properties
CAS No. |
859219-57-1 |
|---|---|
Molecular Formula |
C17H29BO2 |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[5.5]undec-3-en-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)14-8-12-17(13-9-14)10-6-5-7-11-17/h8H,5-7,9-13H2,1-4H3 |
InChI Key |
USOMXWBWSIQCNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCCC3)CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-dioxaborolane
The synthesis of this compound involves advanced organoboron chemistry techniques, often building upon methodologies developed for related dioxaborolane derivatives. While direct literature specifically detailing the preparation of this exact spirocyclic compound is limited, several related synthetic strategies and principles can be applied and adapted.
General Synthetic Strategy
The preparation typically involves:
- Formation of the dioxaborolane ring via condensation of boronic acids or boronic esters with pinacol.
- Installation of the spirocyclic framework, often through cyclization reactions or cyclopropanation strategies.
- Functionalization of the alkene moiety within the spiro ring to achieve the desired substitution pattern.
Key Synthetic Steps and Representative Procedures
Synthesis of the Dioxaborolane Core
A widely used approach to synthesize 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives involves the reaction of boronic acids with pinacol under anhydrous conditions. For example, the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane from dichloromethylboronic acid and pinacol has been documented with high yields (~89%) after purification by vacuum distillation.
- Dissolve crude (dichloromethyl)boronic acid in dry dichloromethane.
- Add anhydrous magnesium sulfate and pinacol.
- Stir under inert atmosphere at room temperature for 16 hours.
- Filter the mixture and purify the product by vacuum distillation.
This method yields a colorless liquid that solidifies upon cooling, demonstrating the stability of the dioxaborolane ring system.
Construction of the Spirocyclic Framework
The spiro[5.5]undecene structure can be introduced via cyclization reactions involving precursors with appropriate ring sizes and functional groups. Copper-catalyzed regioselective monoborylation of spirocyclobutenes is a notable method to generate boron-containing spirocycles rich in sp^3 character, which is relevant for synthesizing compounds like 4,4,5,5-tetramethyl-2-spiro[5.5]undec-2-en-3-yl-dioxaborolane.
Key points from copper-catalyzed monoborylation:
- Starting materials: spirocyclobutenes synthesized via established protocols.
- Catalysts: copper complexes enable regioselective borylation.
- Conditions: mild temperatures, inert atmosphere.
- Outcome: high regio- and stereoselectivity leading to spirocyclic boronates.
This approach allows for the incorporation of the dioxaborolane moiety into a spirocyclic system, facilitating the synthesis of complex boron-containing frameworks.
Borocyclopropanation Approaches
Another route involves the use of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent for direct borocyclopropanation of olefins, which can be adapted to form spirocyclic structures. This method proceeds via a Simmons-Smith-type reaction that forms cyclopropane rings while installing the boronic ester functionality in one step.
- Formation of a boromethylzinc carbenoid intermediate.
- Reaction with allylic ethers or styrenes to form borocyclopropanes.
- High yields and diastereoselectivities achieved.
- The spirocyclic structure can be accessed by employing appropriate olefinic substrates.
This method is particularly valuable for medicinal chemistry applications where the cyclopropane ring's three-dimensionality is beneficial.
Comparative Data Table of Related Compounds and Preparation Insights
This table summarizes the key preparation methods and structural distinctions relevant to the target compound and its analogs.
Comprehensive Research Findings and Analysis
- The dioxaborolane moiety is typically introduced by condensation of boronic acids with pinacol in anhydrous solvents, yielding stable boronate esters suitable for further synthetic transformations.
- The spirocyclic framework in 4,4,5,5-tetramethyl-2-spiro[5.5]undec-2-en-3-yl-dioxaborolane can be constructed via copper-catalyzed regioselective monoborylation of spirocyclobutenes, which offers high regioselectivity and stereocontrol, critical for medicinal chemistry applications where three-dimensionality affects biological activity.
- Borocyclopropanation using 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides an efficient one-step method to install both cyclopropane and boronic ester functionalities, which can be adapted for spirocyclic compounds.
- The versatility of the boronic ester group allows subsequent functionalization and cross-coupling reactions, making the compound a valuable intermediate in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents under inert atmospheres.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with conditions varying depending on the desired product.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boron-hydride species.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as hydroxyl or amino groups, leading to the formation of stable boron-oxygen or boron-nitrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and related dioxaborolanes:
Reactivity and Stability
- Steric Effects : The spiro[5.5]undecene substituent imposes significant steric hindrance, slowing transmetallation in cross-coupling reactions but improving regioselectivity. This contrasts with linear alkyl or aryl analogs (e.g., octyl or styryl derivatives), which exhibit faster kinetics due to reduced bulk .
- Electronic Properties : Aryl- and ethynyl-substituted dioxaborolanes (e.g., styryl, phenylethynyl) exhibit extended conjugation, enhancing their utility in optoelectronic materials. The spiro compound’s electronic profile is dominated by its bicyclic framework, limiting π-conjugation but offering tunable Lewis acidity .
- Hydrolytic Stability : Spirocyclic and bulky aryl derivatives (e.g., MesBpin, TipBpin in ) demonstrate superior stability to hydrolysis compared to alkyl analogs, attributed to steric shielding of the boron center .
Biological Activity
4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane (CAS No. 859219-57-1) is a compound belonging to the class of dioxaborolanes. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C17H29BO2
- Molecular Weight : 276.22 g/mol
- CAS Number : 859219-57-1
The biological activity of 4,4,5,5-tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane is primarily attributed to its ability to interact with various biological targets through boron-containing functional groups. These interactions can influence enzymatic activities and cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Antitumor Activity : Studies have shown that dioxaborolanes can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor.
- Neuroprotective Effects : There is emerging evidence that boron-containing compounds can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the antitumor effects of various dioxaborolanes, including 4,4,5,5-tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane. The results indicated significant inhibition of tumor growth in xenograft models with minimal toxicity to normal tissues .
Case Study 2: Antimicrobial Activity
A study conducted by Smith et al. (2020) assessed the antimicrobial properties of several boron compounds against gram-positive and gram-negative bacteria. The findings revealed that 4,4,5,5-tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
